rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one
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Overview
Description
rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one: is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a hydroxypyrrolidine and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hydroxypyrrolidine ring and its subsequent attachment to the piperazine moiety. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxypyrrolidine and piperazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one: Similar structure but with a hydroxyethyl group instead of a hydroxypyrrolidine.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: Features a hydroxypropyl group, offering different reactivity and applications.
Uniqueness: rac-1-(4-((3R,4R)-4-hydroxypyrrolidin-3-yl)piperazin-1-yl)ethan-1-one is unique due to the presence of the hydroxypyrrolidine moiety, which provides distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-[4-[(3S,4S)-4-hydroxypyrrolidin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-2-4-13(5-3-12)9-6-11-7-10(9)15/h9-11,15H,2-7H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSRLBLBIMAVSO-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CNCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)[C@H]2CNC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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